Ethyl (1R,5R)-3-benzyl-3-azabicyclo[3.1.0]hexane-1-carboxylate
Description
Ethyl (1R,5R)-3-benzyl-3-azabicyclo[310]hexane-1-carboxylate is a bicyclic compound with a unique structure that includes a benzyl group and an ethyl ester functional group
Properties
IUPAC Name |
ethyl (1R,5R)-3-benzyl-3-azabicyclo[3.1.0]hexane-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO2/c1-2-18-14(17)15-8-13(15)10-16(11-15)9-12-6-4-3-5-7-12/h3-7,13H,2,8-11H2,1H3/t13-,15-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFLBURFPRRPJQT-ZFWWWQNUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C12CC1CN(C2)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@]12C[C@H]1CN(C2)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclopropane Dicarboxylic Acid Condensation
The foundational method involves cis-1,2-cyclopropanedicarboxylic acid as the starting material:
-
Condensation with benzylamine :
-
Reduction of dione :
-
Hydrogenolysis of benzyl group :
-
Esterification :
Stereoselective Cyclopropanation
Alternative routes focus on enantioselective synthesis using chiral auxiliaries or catalysts:
-
Chiral pool strategy :
-
Asymmetric hydrogenation :
Industrial-Scale Optimization
Process Intensification
Critical Parameters
| Parameter | Optimal Range | Impact on Yield/Purity |
|---|---|---|
| Temperature | 150–200°C (condensation) | Higher temps accelerate reaction but risk decomposition |
| AlH₃ stoichiometry | 2–6 equivalents | Excess ensures complete dione reduction |
| Hydrogen pressure | 35–100 psi | Lower pressures prolong reaction time |
| Catalyst loading | 5–10% Pd/C | Higher loadings reduce reaction time |
Analytical Characterization
-
NMR : Key signals include δ 1.23 (cyclopropane CH₂), 3.48 (N-CH₂), and 4.12 ppm (ester COOCH₂).
-
HPLC : Chiral columns (e.g., Chiralpak AD-H) confirm enantiopurity (>98% ee).
Challenges and Solutions
Chemical Reactions Analysis
Types of Reactions
Ethyl (1R,5R)-3-benzyl-3-azabicyclo[3.1.0]hexane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing functional groups or to reduce double bonds.
Substitution: The benzyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.
Scientific Research Applications
Medicinal Chemistry Applications
Ethyl (1R,5R)-3-benzyl-3-azabicyclo[3.1.0]hexane-1-carboxylate has been explored for its potential as a scaffold in drug development due to its structural similarity to natural products. Its bicyclic framework allows for modifications that can enhance biological activity.
Case Studies
-
Inhibitory Activity on Enzymes :
- Research has indicated that derivatives of this compound may act as inhibitors for specific enzymes involved in metabolic pathways, such as histone deacetylases (HDACs). These enzymes play critical roles in gene regulation and are targets for cancer therapies.
- A study demonstrated that structural modifications of the bicyclic core could enhance inhibitory potency against HDACs, suggesting a pathway for developing novel anticancer agents.
-
Receptor Binding Studies :
- The compound's ability to mimic neurotransmitters makes it a candidate for studying receptor interactions in neuropharmacology. For instance, its derivatives have shown promise as ligands for dopamine receptors, which are crucial in treating psychiatric disorders.
Organic Synthesis Applications
Due to its unique structure, this compound serves as an important building block in organic synthesis.
Synthetic Routes
The synthesis typically involves:
- Formation of the Bicyclic Core : Achieved through cyclization reactions involving appropriate precursors.
- Introduction of Functional Groups : The benzyl group can be introduced via nucleophilic substitution reactions with benzyl halides.
Industrial Applications
In the chemical industry, this compound is utilized as an intermediate for synthesizing agrochemicals and specialty chemicals due to its stability and reactivity.
Table: Comparison of Applications
| Application Area | Specific Uses | Remarks |
|---|---|---|
| Medicinal Chemistry | Drug development, enzyme inhibitors | Potential for anticancer and neuropharmacological agents |
| Organic Synthesis | Building block for complex molecules | Versatile synthetic routes available |
| Industrial Chemistry | Intermediate in agrochemical synthesis | Stability makes it suitable for large-scale production |
Mechanism of Action
The mechanism of action of Ethyl (1R,5R)-3-benzyl-3-azabicyclo[3.1.0]hexane-1-carboxylate involves its interaction with specific molecular targets. The benzyl group and the bicyclic structure allow it to fit into binding sites of enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- Ethyl (1R,5R)-3-azabicyclo[3.1.0]hexane-1-carboxylate
- Ethyl (1R,5S)-3-azabicyclo[3.1.0]hexane-6-carboxylate
- Ethyl (1R,3R,5R)-2-azabicyclo[3.1.0]hexane-3-carboxylate
Uniqueness
Ethyl (1R,5R)-3-benzyl-3-azabicyclo[3.1.0]hexane-1-carboxylate is unique due to the presence of the benzyl group, which imparts distinct chemical and biological properties. This differentiates it from other similar compounds that may lack the benzyl group or have different stereochemistry.
Biological Activity
Ethyl (1R,5R)-3-benzyl-3-azabicyclo[3.1.0]hexane-1-carboxylate, a bicyclic compound with a unique azabicyclo structure, has garnered attention for its potential biological activities, particularly as a ligand for opioid receptors. This article explores its biological activity, synthesis, pharmacological properties, and relevant case studies.
- IUPAC Name: this compound
- CAS Number: 1204820-70-1
- Molecular Formula: C15H19NO2
- Molecular Weight: 245.322 g/mol
- Structure: The compound features a bicyclic core with a benzyl substituent, contributing to its unique pharmacological profile.
Opioid Receptor Binding
Research indicates that compounds related to the azabicyclo[3.1.0]hexane structure exhibit significant binding affinity for μ-opioid receptors. A study highlighted that modifications to this class of compounds could yield ligands with picomolar binding affinities selective for the μ receptor over δ and κ subtypes . This selectivity is crucial for developing therapeutic agents aimed at pain management and pruritus treatment in veterinary medicine.
Pharmacological Effects
The pharmacological effects of this compound include:
- Analgesic Properties: Due to its affinity for μ-opioid receptors, it may act as an analgesic.
- Potential Use in Veterinary Medicine: Its efficacy in treating pruritus in dogs suggests a promising application in veterinary therapeutics .
The synthesis of this compound can be achieved through various chemical reactions involving cyclization and substitution processes to introduce the benzyl group effectively . The mechanism of action is primarily through modulation of opioid receptors, which are integral to pain perception and response.
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds:
- Study on μ-opioid Ligands:
-
Potential for Drug Development:
- The compound's unique structure makes it a candidate for further development as an analgesic or anti-pruritic agent.
- Research suggests that derivatives could be optimized for better pharmacokinetic profiles and reduced side effects compared to traditional opioids.
Data Table: Biological Activity Overview
| Property | Value/Description |
|---|---|
| Binding Affinity | Picomolar range for μ-opioid receptors |
| Therapeutic Applications | Analgesic, anti-pruritic in veterinary medicine |
| Selectivity | High selectivity for μ over δ and κ receptors |
| Synthesis Complexity | Moderate; involves cyclization and substitution |
Q & A
Basic Questions
Q. What are the key synthetic strategies for Ethyl (1R,5R)-3-benzyl-3-azabicyclo[3.1.0]hexane-1-carboxylate?
- Answer : The compound can be synthesized via:
- DBU-mediated endo-exo isomerization : A high-yield method involving cyclopropane ring closure and stereochemical control using 1,8-diazabicycloundec-7-ene (DBU) to stabilize the bicyclic core .
- Transition-metal catalysis : Bismuth(III) triflate or iron catalysts promote intramolecular alkynylcyclopropanation of propargyl alcohols, enabling efficient cyclization .
- Electrocatalytic methods : Stereoselective electrolysis of malononitrile derivatives in alcohol solvents, mediated by sodium halides, yields bicyclic structures with high enantiomeric purity .
Q. What analytical techniques are critical for characterizing this compound?
- Answer :
- NMR spectroscopy : To confirm stereochemistry (e.g., coupling constants for bicyclic protons) and substituent positions .
- X-ray crystallography : Essential for absolute configuration determination, as demonstrated in related 3-azabicyclohexane analgesics .
- IR spectroscopy : Identifies functional groups like carboxylate esters and benzyl substituents .
Q. What structural features contribute to its potential bioactivity?
- Answer :
- The 3-azabicyclo[3.1.0]hexane core provides rigidity and mimics natural product scaffolds, enhancing target binding .
- The benzyl group at position 3 may participate in hydrophobic interactions with biological targets, as seen in nonnarcotic analgesics .
- The ethyl carboxylate at position 1 improves solubility and serves as a handle for further derivatization .
Advanced Research Questions
Q. How does the stereochemistry of the bicyclic core influence biological activity?
- Answer :
- The (1R,5R) configuration is critical for enantioselective activity. For example, the (+) enantiomer of a related 3-azabicyclohexane analgesic showed 10× higher potency than the (-) form due to optimal target binding .
- X-ray structures of NS3 protease inhibitors reveal that the bicyclic scaffold’s stereochemistry dictates hydrogen-bonding networks with catalytic residues .
- Computational docking studies can predict how stereochemical variations affect binding affinities to enzymes or receptors .
Q. What methodologies enable enantioselective synthesis of this compound?
- Answer :
- Chiral Lewis acid catalysts : Bismuth(III) triflate with chiral ligands induces asymmetry during cyclopropanation .
- Electrocatalytic stereocontrol : Mediated by sodium bromide, this method achieves >90% enantiomeric excess in related bicyclic systems .
- Enzyme-mediated resolution : Lipases or esterases can separate racemic mixtures, though this requires optimization for sterically hindered substrates .
Q. How can structure-activity relationship (SAR) studies optimize this compound’s pharmacological profile?
- Answer :
- Para-substitution on the benzyl group : Analogues with electron-withdrawing groups (e.g., -CF₃) show enhanced analgesic potency due to improved target engagement .
- N-alkylation : N-methyl derivatives retain activity, while bulky substituents (e.g., N-allyl) abolish potency, suggesting steric constraints in binding pockets .
- Ring-opening reactions : Functionalizing the cyclopropane ring via oxidation or nucleophilic addition can modulate bioavailability and metabolic stability .
Q. What computational methods aid in studying its interactions with biological targets?
- Answer :
- Molecular docking : Validated against X-ray structures of NS3 protease complexes, this predicts binding modes and guides substituent optimization .
- Molecular dynamics simulations : Reveal conformational flexibility of the bicyclic core in aqueous environments, informing solubility and stability studies .
- Quantum mechanical calculations : Assess the electronic effects of substituents on reactivity and metabolic pathways .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
